Home > Products > Screening Compounds P110759 > N-Desmethylriociguat N-Glucuronide
N-Desmethylriociguat N-Glucuronide -

N-Desmethylriociguat N-Glucuronide

Catalog Number: EVT-1496427
CAS Number:
Molecular Formula: C₂₅H₂₅FN₈O₈
Molecular Weight: 584.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desmethylriociguat N-glucuronide is a significant metabolite of riociguat, a drug primarily used in the treatment of pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension. Riociguat functions by sensitizing soluble guanylate cyclase to endogenous nitric oxide and directly stimulating soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate and subsequent vasodilation. The glucuronidation process, which forms N-desmethylriociguat N-glucuronide, is a common metabolic pathway that enhances the solubility and excretion of drugs.

Source and Classification

N-Desmethylriociguat N-glucuronide is classified as a glucuronide conjugate. It is derived from the metabolism of riociguat, which itself is classified as a soluble guanylate cyclase stimulator. This compound can be found in biological samples such as plasma following the administration of riociguat, where it serves as an important marker for pharmacokinetic studies.

Synthesis Analysis

The synthesis of N-desmethylriociguat N-glucuronide primarily occurs through phase II metabolic processes involving glucuronidation. This process typically involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the parent compound.

Technical Details

  1. Starting Material: Riociguat.
  2. Enzymatic Reaction: The reaction involves the conjugation of riociguat with glucuronic acid.
  3. Conditions: The reaction typically occurs in the liver under physiological conditions.
  4. Purification: Following synthesis, purification methods such as liquid chromatography may be employed to isolate N-desmethylriociguat N-glucuronide from other metabolites.
Molecular Structure Analysis

N-Desmethylriociguat N-glucuronide features a molecular structure that includes the core structure of riociguat with an attached glucuronic acid moiety.

Structure Data

  • Molecular Formula: C₁₇H₁₉N₃O₅S
  • Molecular Weight: Approximately 379.41 g/mol
  • Structural Characteristics: The presence of hydroxyl groups and ether linkages contributes to its solubility and reactivity.
Chemical Reactions Analysis

The primary chemical reaction involving N-desmethylriociguat N-glucuronide is its formation through glucuronidation.

Technical Details

  1. Reaction Type: Conjugation reaction.
  2. Enzyme Involvement: UDP-glucuronosyltransferases (UGTs).
  3. Mechanism: The mechanism involves nucleophilic attack by the hydroxyl group on riociguat on the anomeric carbon of uridine diphosphate glucuronic acid, forming a stable glucuronide bond.
Mechanism of Action

Process and Data

  1. Metabolic Pathway: Following oral administration of riociguat, it undergoes extensive hepatic metabolism.
  2. Elimination: The formation of N-desmethylriociguat N-glucuronide aids in renal excretion, enhancing drug clearance from the body.
  3. Pharmacokinetics: Studies indicate that this metabolite is present in plasma at various concentrations post-administration, providing insights into the drug's pharmacokinetic profile.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to its electrophilic sites, particularly in biological systems.
Applications

N-Desmethylriociguat N-glucuronide has several scientific applications:

  1. Pharmacokinetic Studies: Used as a biomarker for assessing the metabolism and clearance of riociguat in clinical trials.
  2. Drug Development: Insights into its formation can guide modifications to enhance drug efficacy and reduce side effects.
  3. Toxicology Assessments: Understanding its metabolic pathways aids in evaluating potential toxic effects associated with riociguat therapy.
Introduction to Glucuronidation in Drug Metabolism

Overview of Phase II Metabolic Pathways

Phase II metabolism, also termed conjugation metabolism, represents a crucial biochemical defense mechanism that enhances the elimination of xenobiotics and endogenous compounds. These reactions generally follow phase I metabolism (functionalization) but can also act as the primary metabolic pathway for compounds containing readily conjugatable functional groups. Phase II enzymes catalyze the covalent attachment of endogenous polar molecules – such as glucuronic acid, sulfate, glycine, or glutathione – to drugs and their phase I metabolites. This conjugation significantly increases the water solubility and molecular weight of substrates, facilitating their excretion via renal or biliary routes. Among phase II pathways, glucuronidation stands out due to its exceptional substrate diversity, high metabolic capacity, and involvement in the clearance of over 35% of clinically used drugs. The chemical transformation typically converts lipophilic compounds into hydrophilic glucuronides that can be readily transported out of cells by efflux transporters [1] [5].

Role of UDP-Glucuronosyltransferases (UGTs) in Xenobiotic Detoxification

UDP-glucuronosyltransferases (UGTs) constitute a superfamily of membrane-bound enzymes located primarily in the endoplasmic reticulum of hepatocytes, though significant expression occurs in intestinal epithelia, kidneys, brain, and other extrahepatic tissues. These enzymes catalyze the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-α-D-glucuronic acid (UDPGA) to nucleophilic functional groups (O-, N-, S-) on acceptor molecules. This conjugation reaction represents a fundamental detoxification mechanism across diverse organisms, including mammals, insects, plants, and bacteria. The human UGT superfamily comprises 22 functional enzymes classified into four families (UGT1, UGT2, UGT3, UGT8), with UGT1A and UGT2B subfamilies being predominantly involved in drug metabolism [1] [6] [9].

UGTs exhibit overlapping substrate specificity and remarkable catalytic versatility, enabling the detoxification of a structurally vast array of xenobiotics, including therapeutic drugs, environmental pollutants, pesticides, and plant toxins. This functional redundancy provides robustness to the detoxification system. Upon glucuronide formation, the resulting conjugates are generally pharmacologically inactivated and exhibit reduced cellular toxicity and membrane permeability. However, notable exceptions exist, such as morphine-6-glucuronide, which possesses enhanced analgesic activity compared to its parent compound. UGT expression and activity are influenced by genetic polymorphisms, physiological factors (age, sex, disease states), and environmental factors (diet, smoking, concomitant medications), contributing to substantial interindividual variability in drug disposition and response [1] [6] [9].

Table 1: Classification and Substrate Specificity of Major Human UGT Isoforms Relevant to Xenobiotic Metabolism

UGT FamilyMajor IsoformsPrimary Substrate TypesRepresentative Substrates
UGT1AUGT1A1Bilirubin, phenolsBilirubin, ethinylestradiol
UGT1A3Bile acids, aminesHexafluoro-1α,25-dihydroxyvitamin D3
UGT1A4Tertiary aminesTrifluoperazine, lamotrigine, N-desmethylriociguat
UGT1A6Planar phenolsSerotonin, acetaminophen
UGT1A9Phenols, bulky substratesPropofol, SN-38, mycophenolic acid
UGT2BUGT2B7Carboxylic acids, opioidsNaproxen, morphine, zidovudine
UGT2B10Tertiary aminesNicotine, cotinine
UGT2B15Steroids, phenols(S)-Oxazepam, dihydrotestosterone
UGT2B17SteroidsAndrogens (testosterone, DHT)

Structural and Functional Diversity of Glucuronides: O-, N-, and Acyl-Linked Conjugates

Glucuronide metabolites exhibit significant structural diversity based on the chemical nature of the atom (oxygen, nitrogen, sulfur) linking the aglycone to the glucuronic acid moiety. This structural distinction profoundly influences their chemical stability, biological activity, and disposition pathways:

  • O-Glucuronides: Formed through conjugation with aliphatic or phenolic hydroxyl groups or carboxylic acids (ester glucuronides). This constitutes the most prevalent class of glucuronides. Phenolic O-glucuronides (e.g., acetaminophen glucuronide) are generally highly stable. Ester glucuronides (e.g., derived from carboxylic acid-containing drugs like diclofenac, ibuprofen, or mycophenolic acid) possess inherent chemical reactivity due to the electrophilic nature of the ester carbonyl. They can undergo intramolecular rearrangement (acyl migration) and transacylation reactions with proteins, potentially leading to hapten formation and idiosyncratic immune reactions [5] [8] [10].
  • N-Glucuronides: Formed through conjugation with aromatic amines (e.g., dapsone), aliphatic amines, or tertiary amines. N-Glucuronidation of aromatic amines yields stable amide bonds (N-glucuronides). In contrast, glucuronidation of tertiary amines generates quaternary ammonium glucuronides (e.g., cyproheptadine N-glucuronide, nicotine N'-glucuronide). These conjugates are generally chemically stable but can be susceptible to enzymatic hydrolysis by bacterial β-glucuronidases in the gut. Tertiary amine N-glucuronidation is a particularly important pathway for basic nitrogen-containing drugs like tricyclic antidepressants, antihistamines, and riociguat metabolites [1] [8] [10].
  • S-Glucuronides: Relatively rare, formed by conjugation with sulfhydryl groups (e.g., methimazole S-glucuronide). Their stability and biological significance are less well-characterized than O- or N-glucuronides [8].

Table 2: Comparative Characteristics of Major Glucuronide Types

Glucuronide TypeBond FormedChemical StabilitySusceptibility to β-GlucuronidaseRepresentative Substrates
Phenolic O-GlucuronideEther (C-O-C)HighHighAcetaminophen, morphine-3-glucuronide, estradiol
Ester (Acyl) O-GlucuronideEster (C-O-CO-)Moderate (Acyl migration)HighDiclofenac, ibuprofen, mycophenolic acid, furosemide
Aromatic N-GlucuronideAmide (N-CO-C)HighModerate/HighDapsone, sulfonamides
Tertiary Amine N-Glucuronide (Quaternary)Quaternary Ammonium (N⁺-C)HighModerate/HighN-Desmethylriociguat, cyproheptadine, lamotrigine N2-glucuronide, nicotine
S-GlucuronideThioether (C-S-C)VariableVariableMethimazole, mercaptobenzothiazole

Significance of N-Glucuronidation in Pharmacokinetics and Drug Disposition

N-Glucuronidation, particularly of tertiary amines, plays a critical and often underappreciated role in the pharmacokinetics and disposition of numerous therapeutic agents. While quantitatively often less prominent than O-glucuronidation, it serves as a major elimination pathway for specific classes of drugs. The formation of an N-glucuronide profoundly alters the physicochemical properties of the parent molecule or metabolite:

  • Increased Hydrophilicity and Polarity: The addition of the highly polar glucuronic acid moiety (containing multiple hydroxyl groups and a carboxylic acid) significantly increases water solubility and reduces passive diffusion through lipid membranes.
  • Molecular Weight Increase: The addition of 176 Da (glucuronic acid minus H) pushes many compounds above the threshold for potential biliary excretion (often >500-600 Da).
  • Altered Recognition by Transporters: N-Glucuronides become substrates for efflux transporters like multidrug resistance-associated proteins (MRPs, ABCC family), breast cancer resistance protein (BCRP/ABCG2), and P-glycoprotein (P-gp/ABCB1). These transporters are strategically located on the canalicular membrane of hepatocytes (mediating biliary excretion) and the apical membrane of enterocytes and renal proximal tubule cells (mediating direct excretion into the gut lumen or urine) [4] [5].

The interplay between UGT enzymes and efflux transporters creates a coordinated "formation-transport" system essential for efficient elimination. N-Glucuronides excreted into bile can be hydrolyzed back to the aglycone by bacterial β-glucuronidases in the intestine (e.g., enzymes like those produced by E. coli or Bacteroides spp., such as BuGUS-1 and BuGUS-2). The liberated aglycone can then be reabsorbed, leading to enterohepatic recycling. This recycling prolongs the systemic exposure (increasing half-life) and can extend local exposure within the gastrointestinal tract. Renal excretion involves glomerular filtration of smaller, hydrophilic N-glucuronides and active tubular secretion via transporters like MRP2 and MRP4 [5] [7].

N-Desmethylriociguat N-Glucuronide serves as a pertinent case study. Riociguat, a soluble guanylate cyclase (sGC) stimulator used for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), undergoes extensive metabolism. A major pathway involves cytochrome P450 (CYP) 3A4/2C8/2J2-mediated N-demethylation to form N-desmethylriociguat. This metabolite, containing a tertiary amine, is a prime substrate for UGT-mediated N-glucuronidation, forming N-desmethylriociguat N-glucuronide. This conjugate is a significant metabolite detected in human plasma and excreta. The specific UGT isoforms responsible are likely UGT1A4 and potentially UGT2B10, given their known preference for tertiary amine substrates. The formation of this polar N-glucuronide facilitates the renal and/or biliary elimination of N-desmethylriociguat, contributing significantly to the overall clearance of riociguat-related material from the body. Its physicochemical properties (increased polarity, molecular weight) prevent significant interaction with the sGC target, effectively terminating the pharmacological activity of the N-desmethyl metabolite [4].

Table 3: Pharmacokinetic Impact of N-Glucuronidation Pathways (Including N-Desmethylriociguat)

Pharmacokinetic ProcessImpact of N-GlucuronidationRelevance to N-Desmethylriociguat N-Glucuronide
Systemic ClearanceProvides major elimination pathway for tertiary amine metabolites/parent drugs.Contributes significantly to the clearance of the active metabolite N-desmethylriociguat.
Volume of DistributionReduces volume of distribution due to increased hydrophilicity and polarity.Confines distribution primarily to plasma and extracellular fluids.
Half-lifeCan prolong half-life if enterohepatic recycling occurs; otherwise, generally facilitates more rapid terminal elimination.Likely subject to renal/hepatic elimination; enterohepatic recycling potential unclear but possible.
Biliary ExcretionFacilitates excretion via MRP2/BCRP on canalicular membrane (MW >500-600 Da often favors bile).Molecular weight suggests potential for biliary contribution.
Urinary ExcretionFacilitates excretion via glomerular filtration and active secretion (MRP2/4, BCRP on renal tubules).Major route evidenced by detection in urine.
Enterohepatic RecyclingBacterial β-glucuronidases in gut hydrolyze conjugate; aglycone reabsorbed. Prolongs exposure.Potential exists, depending on conjugate stability and gut flora.
Pharmacological ActivityGenerally abolishes or drastically reduces activity. Rare exceptions.Terminates sGC stimulator activity of N-desmethylriociguat.

Properties

Product Name

N-Desmethylriociguat N-Glucuronide

Molecular Formula

C₂₅H₂₅FN₈O₈

Molecular Weight

584.51

Synonyms

N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]carbamic Acid Methyl Ester Glucuronide; [4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]carbamic Acid Methyl Ester Gl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.